Olmesartan impurity

描述

属性

IUPAC Name |

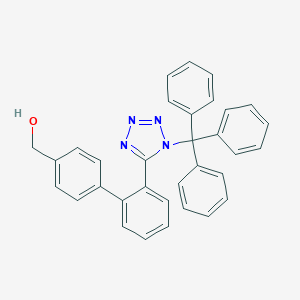

[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H26N4O/c38-24-25-20-22-26(23-21-25)30-18-10-11-19-31(30)32-34-35-36-37(32)33(27-12-4-1-5-13-27,28-14-6-2-7-15-28)29-16-8-3-9-17-29/h1-23,38H,24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTMWXNFBOZZDCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=NN=N4)C5=CC=CC=C5C6=CC=C(C=C6)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H26N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20568450 | |

| Record name | {2'-[1-(Triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154709-18-9 | |

| Record name | {2'-[1-(Triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Degradation Profile of Olmesartan: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the identification and characterization of olmesartan (B1677269) degradation products. Olmesartan, an angiotensin II receptor blocker, is susceptible to degradation under various stress conditions, leading to the formation of multiple impurities. Understanding these degradation pathways is critical for ensuring the quality, safety, and efficacy of olmesartan drug products. This document outlines the key degradation products, summarizes quantitative data from forced degradation studies, provides detailed experimental protocols, and visualizes the degradation pathways and analytical workflows.

Executive Summary

Forced degradation studies are integral to the development and validation of stability-indicating analytical methods for pharmaceutical substances. In the case of olmesartan, these studies have revealed its susceptibility to hydrolysis (acidic and basic), oxidation, and to a lesser extent, photolysis and thermal stress. The primary degradation pathways involve the hydrolysis of the medoxomil ester group, dehydration of the tertiary alcohol on the imidazole (B134444) side chain, and modifications to the tetrazole ring and biphenyl (B1667301) structure. This guide consolidates findings from multiple studies to present a holistic view of olmesartan's degradation profile.

Quantitative Analysis of Olmesartan Degradation

Forced degradation studies have been conducted under a variety of conditions to purposefully degrade olmesartan and identify the resulting products. The extent of degradation is highly dependent on the nature and duration of the stress applied. The following tables summarize the quantitative data from these studies, showcasing the percentage of olmesartan degradation and the formation of key degradation products under different stress conditions.

Table 1: Summary of Olmesartan Degradation under Various Stress Conditions

| Stress Condition | Duration | Temperature | Reagent Concentration | Percent Degradation of Olmesartan | Key Degradation Products Formed | Reference |

| Acid Hydrolysis | 8 hours | 60°C | 1 M HCl | 47.56% | Olmesartan Acid, Dehydro-olmesartan | [1][2] |

| Base Hydrolysis | 60 minutes | 60°C | 0.1 N NaOH | 48.92% | Olmesartan Acid | [2] |

| Oxidative Degradation | 60 minutes | 50°C | 3% H₂O₂ | 41.88% | Oxidative degradation products | [2] |

| Thermal Degradation | 24 hours | 100°C | N/A | 26.38% | Dehydro-olmesartan | [2] |

| Photolytic Degradation | 7 days | Ambient | UV/Visible Light | Minor Degradation | Photolytic degradation products | [3] |

Table 2: Identified Degradation Products of Olmesartan

| Degradation Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Formation Condition(s) |

| Olmesartan Acid | C₂₄H₂₆N₆O₃ | 446.50 | Acid and Base Hydrolysis |

| Dehydro-olmesartan | C₂₄H₂₄N₆O₂ | 428.49 | Acid Hydrolysis, Thermal Stress |

| DP-1 (Esterified Dimer of Olmesartan) | C₄₈H₄₈N₁₂O₅ | 873.00 | Thermal Stress (in tablets) |

| DP10 (Chloro-olmesartan) | C₂₃H₂₅ClN₆O₂ | 436.94 | Chlorination |

| DP11 (N-butyramide derivative) | C₁₈H₁₉N₅O | 321.38 | Chlorination |

Experimental Protocols

The identification and quantification of olmesartan degradation products rely on a combination of stress degradation studies and sophisticated analytical techniques. Below are detailed methodologies for key experiments cited in the literature.

Forced Degradation Studies

Objective: To generate potential degradation products of olmesartan under various stress conditions to assess its intrinsic stability and to develop a stability-indicating analytical method.

1. Acid Hydrolysis [1]

-

Procedure: Accurately weigh 10 mg of olmesartan medoxomil and transfer to a 10 mL volumetric flask.

-

Add 1 M hydrochloric acid (HCl) to the mark.

-

Keep the flask at 60°C for 8 hours.

-

After cooling, take a 1 mL aliquot and dilute to 10 mL with a suitable diluent for HPLC analysis.

2. Base Hydrolysis [2]

-

Procedure: To a stock solution of olmesartan medoxomil (1 mg/mL), add an equal volume of 0.1 M sodium hydroxide (B78521) (NaOH).

-

Reflux the mixture at 60°C for 60 minutes.

-

Cool the solution to room temperature and neutralize with 0.1 M HCl.

-

Dilute the resulting solution to a suitable concentration for analysis.

3. Oxidative Degradation [2]

-

Procedure: To a stock solution of olmesartan medoxomil (1 mg/mL), add an equal volume of 3% hydrogen peroxide (H₂O₂).

-

Reflux the mixture at 50°C for 60 minutes.

-

Cool the solution and dilute to an appropriate concentration for analysis.

4. Thermal Degradation [3]

-

Procedure: Place a known quantity of solid olmesartan medoxomil in a petri dish.

-

Expose the sample to a high temperature (e.g., 100°C) in a hot air oven for 24 hours.

-

After cooling, dissolve a known amount of the stressed solid sample in a suitable solvent and dilute for analysis.

5. Photolytic Degradation [3]

-

Procedure: Expose a known quantity of solid olmesartan medoxomil, as well as a solution of the drug, to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be kept in the dark under the same conditions.

-

After the exposure period, prepare solutions of the stressed samples for analysis.

Analytical Methodology: Stability-Indicating HPLC Method

Objective: To separate, detect, and quantify olmesartan and its degradation products in stressed samples.

-

Chromatographic System: High-Performance Liquid Chromatography (HPLC) with a UV or Photodiode Array (PDA) detector.[3][4]

-

Column: A C18 column is commonly used (e.g., Symmetry C18, 150 mm × 4.6 mm, 5 µm).[4]

-

Mobile Phase: A mixture of a phosphate (B84403) buffer and acetonitrile (B52724) is frequently employed. A typical mobile phase could be a gradient or isocratic mixture of acetonitrile and water containing an acidifier like orthophosphoric acid (pH adjusted to ~3.5).[3]

-

Flow Rate: Typically 1.0 mL/min.[3]

-

Detection Wavelength: UV detection is usually performed at approximately 250-260 nm.[3]

-

Injection Volume: 20 µL is a common injection volume.[3]

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).[3]

Structural Elucidation: LC-MS/MS, NMR, and IR

Objective: To identify the chemical structures of the unknown degradation products.

-

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This technique is used to determine the molecular weight and fragmentation patterns of the degradation products, which helps in proposing their structures.[5]

-

NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are used to confirm the proposed structures by providing detailed information about the arrangement of atoms within the molecule.[5]

-

IR (Infrared) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the degradation products.[5]

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key processes involved in the identification of olmesartan degradation products and the proposed degradation pathways.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and control of process-related impurities of Olmesartan (B1677269) Medoxomil, an angiotensin II receptor antagonist widely used in the treatment of hypertension. Understanding the formation and properties of these impurities is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document details the synthetic pathways of known impurities, provides experimental protocols for their preparation, summarizes key analytical data, and outlines methods for their detection and characterization.

Introduction to Olmesartan and its Impurities

Olmesartan Medoxomil is a prodrug that is rapidly hydrolyzed to its active metabolite, Olmesartan, in the body. The manufacturing process of Olmesartan Medoxomil, a complex multi-step synthesis, can lead to the formation of various process-related impurities. Regulatory agencies require stringent control over these impurities, necessitating their identification, synthesis, and characterization to be used as reference standards in analytical methods.[1][2]

This guide focuses on several key process-related impurities that have been identified during the process development and forced degradation studies of Olmesartan Medoxomil. These include degradation products, by-products from side reactions, and impurities arising from starting materials and intermediates.

Synthesis of Olmesartan Medoxomil and Formation of Key Impurities

The synthesis of Olmesartan Medoxomil typically involves the coupling of a protected imidazole (B134444) moiety with a biphenyl (B1667301) tetrazole derivative, followed by esterification and deprotection steps. Impurities can be introduced at various stages of this process. The following diagram illustrates a general synthetic pathway for Olmesartan Medoxomil and highlights the points at which common impurities may arise.

Caption: General synthetic pathway of Olmesartan Medoxomil and points of impurity formation.

Synthesis and Characterization of Key Process-Related Impurities

This section provides detailed information on the synthesis and characterization of several significant impurities of Olmesartan Medoxomil.

Olmesartan Acid (Impurity A)

Olmesartan Acid is the active metabolite of Olmesartan Medoxomil and a major hydrolytic degradation product.[1]

Synthesis Workflow:

Caption: Synthesis workflow for Olmesartan Acid.

Experimental Protocol:

To a solution of Olmesartan Medoxomil (10.0 g, 0.0179 mol) in methanol (B129727) (200.0 mL), a solution of sodium hydroxide (B78521) (1.5 g, 0.0375 mol) in water (25.0 mL) was added.[1] The reaction mixture was stirred at 25-30 °C for 15-20 hours.[1] After completion of the reaction, methanol was distilled off completely at 45-50 °C and the residue was diluted with water. The aqueous layer was washed with ethyl acetate, separated, and its pH was adjusted to 3.5-4.0 using 10% HCl solution. The precipitated solid was filtered, washed with water, and dried to afford Olmesartan Acid.[1]

Characterization Data:

| Test | Result |

| Appearance | White to off-white solid |

| ¹H NMR (DMSO-d₆, δ ppm) | 0.83 (t, 3H), 1.39 (s, 6H), 1.51-1.58 (m, 2H), 2.54 (t, 2H), 5.43 (s, 2H), 6.95 (d, 2H), 7.07 (d, 2H), 7.50-7.67 (m, 4H) |

| Mass Spectrum (m/z) | 447.2 [M+H]⁺ |

| HPLC Purity | >99% |

Dehydro Olmesartan

Dehydro Olmesartan is a degradation impurity formed under acidic conditions or during synthesis through the dehydration of the tertiary alcohol group on the imidazole side chain.[1][3]

Synthesis Workflow:

Caption: Synthesis workflow for Dehydro Olmesartan.[4]

Experimental Protocol:

-

Step 1: Synthesis of Tritylated Dehydro Olmesartan: A solution of the medoxomil ester derivative of N-trityl-alkylated imidazole (Trityl Olmesartan Medoxomil intermediate) is treated with p-toluenesulphonic acid in toluene (B28343).[4] The reaction mixture is heated under reflux conditions to facilitate dehydration.[4]

-

Step 2: Synthesis of Dehydro Olmesartan: The tritylated dehydro intermediate (9.0 g, 0.011 mol) is dissolved in 40% aqueous acetic acid (270.0 mL) and heated at 55–60 °C for 2–3 hours.[5] After cooling, the reaction mixture is diluted with 5% sodium chloride solution (135.0 mL).[5] The precipitated solids are filtered, and the filtrate is extracted with dichloromethane (B109758) (270.0 mL).[5] The organic layer is washed, dried, and concentrated to yield Dehydro Olmesartan.[1]

Characterization Data:

| Test | Result |

| Appearance | Off-white solid |

| ¹H NMR (CDCl₃, δ ppm) | 0.93 (t, 3H), 1.62-1.70 (m, 2H), 2.15 (s, 3H), 2.72 (t, 2H), 4.93 (s, 2H), 5.30 (s, 1H), 5.58 (s, 2H), 5.68 (s, 1H), 7.09-7.11 (m, 2H), 7.37-7.61 (m, 6H), 7.88-7.90 (m, 1H) |

| Mass Spectrum (m/z) | 541.2 [M+H]⁺ |

| IR (KBr, cm⁻¹) | 3435, 2962, 1832, 1715, 1612, 1477, 1286, 1162, 1076, 815, 759 |

Acetyl Impurities (4-acetyl and 5-acetyl Olmesartan)

These impurities are process-related and arise from side reactions during the synthesis of the imidazole core.[1]

Synthesis Workflow (4-acetyl Olmesartan):

Caption: Synthesis workflow for 4-acetyl Olmesartan.[1]

Experimental Protocol (5-acetyl Olmesartan):

The synthesis of the 5-acetyl impurity starts from an N-alkylated imidazole derivative, an intermediate in the Olmesartan synthesis.[1] This intermediate undergoes a Grignard reaction with an excess of methyl magnesium chloride in anhydrous toluene to yield the 5-acetyl derivative of N-alkylated imidazole.[1] Subsequent deprotection with acetic acid provides the 5-acetyl impurity.[1] A solution of the trityl-protected 5-acetyl intermediate (10.0 g, 0.013 mol) in 40% aqueous acetic acid (300.0 mL) is heated at 55–60 °C for 1–2 hours. The reaction mixture is then cooled, diluted with water, and the precipitated solids are filtered. The filtrate is extracted with dichloromethane, and the organic layer is washed and concentrated to give the final product.[1]

Characterization Data:

| Impurity | Test | Result |

| 4-acetyl Olmesartan | Mass Spectrum (m/z) | 543.2 [M+H]⁺ |

| ¹H NMR (CDCl₃, δ ppm) | 0.93 (t, 3H), 1.66-1.74 (m, 2H), 2.15 (s, 3H), 2.59 (s, 3H), 2.80 (t, 2H), 4.94 (s, 2H), 5.61 (s, 2H), 7.08-7.11 (m, 2H), 7.39-7.59 (m, 6H), 7.89-7.91 (m, 1H) | |

| 5-acetyl Olmesartan | Mass Spectrum (m/z) | 543.2 [M+H]⁺ |

| ¹H NMR (CDCl₃, δ ppm) | 0.93 (t, 3H), 1.43 (s, 6H), 1.66-1.74 (m, 2H), 2.15 (s, 3H), 2.59 (s, 3H), 2.71 (t, 2H), 4.94 (s, 2H), 5.61 (s, 2H), 7.08-7.11 (m, 2H), 7.39-7.59 (m, 6H), 7.89-7.91 (m, 1H) |

Other Process-Related Impurities

Several other impurities have been identified, including:

-

Isopropyl Olmesartan, Dimedoxomil Olmesartan, and Dibiphenyl Olmesartan: These are process-related impurities observed during process development.[2]

-

OLM-Me, OLM-Cl, and OLM-eliminate: These impurities are controlled by selecting trityl olmesartan medoxomil with low levels of the corresponding precursors.[6][7]

-

Regioisomeric Impurities: N-1 and N-2-(5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl derivatives of Olmesartan have been identified as process-related impurities.[8]

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of Olmesartan Medoxomil and to identify potential degradation products that could form under various stress conditions.

Experimental Workflow for Forced Degradation:

Caption: Workflow for forced degradation studies of Olmesartan Medoxomil.

Experimental Protocols:

-

Acid Hydrolysis: A stock solution of Olmesartan Medoxomil (e.g., 1 mg/mL in methanol) is treated with an equal volume of 1N HCl and refluxed at 60°C for a specified period (e.g., 8 hours). The solution is then cooled, neutralized with 1N NaOH, and diluted for analysis.[9]

-

Base Hydrolysis: A stock solution of Olmesartan Medoxomil is treated with an equal volume of 1N NaOH and heated at 60°C. Samples are withdrawn at intervals, cooled, and neutralized with 1N HCl before analysis.[9]

-

Oxidative Degradation: A stock solution of Olmesartan Medoxomil is treated with 3% hydrogen peroxide (H₂O₂) and kept at room temperature for analysis at various time points.[9]

-

Thermal Degradation: Solid Olmesartan Medoxomil is exposed to a controlled high temperature (e.g., 60°C) in a hot air oven.[9]

-

Photolytic Degradation: Solid Olmesartan Medoxomil is exposed to UV and fluorescent light as per ICH guidelines.

Summary of Degradation Behavior:

| Stress Condition | Observation | Major Degradants |

| Acid Hydrolysis | Significant degradation | Olmesartan Acid, Dehydro Olmesartan |

| Base Hydrolysis | Significant degradation | Olmesartan Acid |

| Oxidative (H₂O₂) | Significant degradation | Multiple degradation products |

| Thermal | Relatively stable | Minor degradation |

| Photolytic | Relatively stable | Minor degradation |

Analytical Methods for Impurity Profiling

A robust and validated stability-indicating analytical method is crucial for the separation, detection, and quantification of Olmesartan and its process-related impurities. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed technique.

Typical RP-HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 (e.g., Kromasil C18, 150 x 4.6mm, 5µm) |

| Mobile Phase A | Buffer (e.g., Sodium dihydrogen orthophosphate with triethylamine, pH 4.0)[10] |

| Mobile Phase B | Acetonitrile[10] |

| Gradient | Optimized to separate all impurities |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm or 260 nm (PDA detector)[9][10] |

| Column Temperature | 40°C[9] |

| Injection Volume | 10-20 µL |

Method Validation Summary:

| Parameter | Typical Acceptance Criteria |

| Linearity (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

| Specificity | No interference from blank, placebo, and other impurities |

| LOD / LOQ | Sufficiently low to detect impurities at required levels (e.g., 0.05%) |

Conclusion

The control of process-related impurities in Olmesartan Medoxomil is a critical aspect of pharmaceutical manufacturing that directly impacts the safety and quality of the final drug product. This technical guide has provided a comprehensive overview of the synthesis and characterization of key impurities, including detailed experimental protocols and analytical data. A thorough understanding of the formation pathways and the implementation of robust analytical methods for impurity profiling are essential for the development of a commercially viable and compliant manufacturing process for Olmesartan Medoxomil. The information presented herein serves as a valuable resource for researchers and professionals dedicated to ensuring the highest standards in drug development and manufacturing.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. US20060149078A1 - Olmesartan medoxomil with reduced levels of impurities - Google Patents [patents.google.com]

- 7. WO2006073519A1 - Olmesartan medoxomil with reduced levels of impurities - Google Patents [patents.google.com]

- 8. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. derpharmachemica.com [derpharmachemica.com]

Potential Genotoxic Impurities in Olmesartan Medoxomil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential genotoxic impurities (GTIs) associated with the antihypertensive drug Olmesartan Medoxomil. The document details the identification, formation pathways, and analytical methodologies for the control of these impurities, in line with regulatory expectations. It is intended to be a valuable resource for professionals involved in the development, manufacturing, and quality control of Olmesartan Medoxomil.

Introduction to Genotoxic Impurities and Regulatory Context

Genotoxic impurities are compounds that have the potential to damage DNA, leading to mutations and potentially causing cancer. Due to the significant safety risk they pose, even at trace levels, stringent control of GTIs in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing.[1] Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have established guidelines, such as ICH M7, for the assessment and control of mutagenic impurities to limit potential carcinogenic risk.[2] A key concept in these guidelines is the Threshold of Toxicological Concern (TTC), which for most genotoxic impurities is set at 1.5 µ g/day intake, representing an acceptable cancer risk of less than 1 in 100,000 over a lifetime of exposure.[3]

For the sartan class of drugs, including Olmesartan, concerns have been raised regarding the presence of specific GTIs, most notably nitrosamines and azido (B1232118) impurities.[4][5] This has led to increased scrutiny of the manufacturing processes and the development of highly sensitive analytical methods to ensure patient safety.

Identified Potential Genotoxic Impurities in Olmesartan Medoxomil

Several potential genotoxic impurities have been identified as either process-related impurities or degradation products of Olmesartan Medoxomil. These are summarized in the table below.

| Impurity Name | Type | Potential Source |

| Azido Impurities | ||

| Azido methyl | Process-related | Use of sodium azide (B81097) in the synthesis of the tetrazole ring.[5] |

| Trityl azide | Process-related | Reaction involving the trityl protecting group and azide sources. |

| KL-2-Azide | Process-related | Intermediate in the formation of the tetrazole ring using azides. |

| KL-2 Diazide | Process-related | By-product from the tetrazole synthesis step. |

| Alkylating Agents | ||

| 4-chloromethyl-5-methyl-1,3-dioxol-2-one (4-CMMD) | Process-related | Reagent used in the esterification of the medoxomil side chain.[6] |

| Degradation Products | ||

| Impurity-1 (m/z: 447.213) | Degradation | Formed under forced degradation conditions (acid, base, peroxide).[7] |

| Nitrosamines | ||

| N-Nitrosodimethylamine (NDMA) | Process-related/Cross-contamination | While more prominent in other sartans, a potential risk for the class due to common synthetic pathways.[4] |

Formation Pathways of Key Genotoxic Impurities

The formation of genotoxic impurities in Olmesartan Medoxomil can occur during the synthesis of the API or as a result of its degradation. Understanding these pathways is crucial for implementing effective control strategies.

Formation of Azido Impurities

The tetrazole ring in Olmesartan is a key structural feature. Its synthesis often involves the use of sodium azide. Residual azide can react with various intermediates or reagents to form potentially genotoxic azido impurities.

Formation of 4-chloromethyl-5-methyl-1,3-dioxol-2-one (4-CMMD)

4-CMMD is a reactive alkylating agent used to introduce the medoxomil ester group. As a potential genotoxic impurity, its levels in the final API must be strictly controlled. It can be carried over from the synthesis if not completely consumed or removed.

Quantitative Data Summary

The following tables summarize the quantitative data from analytical methods developed for the detection of potential genotoxic impurities in Olmesartan Medoxomil.

Table 1: HPLC Method Parameters for Azido Impurities [5][7]

| Parameter | Azido methyl | Trityl azide | KL-2-Azide | KL-2 Diazide |

| Linearity Range (ppm) | 0.1741 - 1.1607 | 0.1729 - 1.1525 | 0.1745 - 1.1630 | 0.1696 - 1.1305 |

| Correlation Coefficient (r) | > 0.99 | > 0.99 | > 0.99 | > 0.99 |

| Retention Time (min) | 11.19 | 37.41 | 49.16 | 54.19 |

Table 2: GC-MS/MS Method Parameters for 4-CMMD [6]

| Parameter | Value |

| Linearity Range (ppm) | 3.74 - 45.12 |

| Correlation Coefficient (r) | 0.9981 |

| Limit of Detection (LOD) (ppm) | 1.23 |

| Limit of Quantification (LOQ) (ppm) | 3.74 |

Experimental Protocols

RP-HPLC Method for the Determination of Azido Impurities

This method is suitable for the quantification of four potential genotoxic azido impurities in Olmesartan Medoxomil tablets.[5][7]

5.1.1. Chromatographic Conditions

-

Column: C18 Kromasil (250mm x 4.6 mm), 5 µm

-

Mobile Phase A: 0.1% Orthophosphoric acid in water

-

Mobile Phase B: Methanol and Acetonitrile (75:925 v/v)

-

Gradient Program:

-

0 min: 62% B

-

20 min: 68% B

-

45 min: 83% B

-

55 min: 85% B

-

58 min: 85% B

-

59 min: 62% B

-

70 min: 62% B

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 210 nm

-

Column Temperature: Ambient

-

Injection Volume: 10 µL

5.1.2. Preparation of Solutions

-

Diluent: Buffer and Acetonitrile (100:900 v/v)

-

Standard Solution: Prepare a composite stock solution of Azido methyl, Trityl azide, KL-2-azide, and KL-2 diazide. Further dilute to achieve concentrations within the linearity range.

-

Sample Solution: Weigh and transfer a quantity of powdered tablets equivalent to 150 mg of Olmesartan Medoxomil into a 10 mL flask. Add approximately 4 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent.

GC-MS/MS Method for the Determination of 4-CMMD

This method is a sensitive and selective approach for the trace-level analysis of the potential genotoxic impurity 4-CMMD in Olmesartan Medoxomil drug substance.[6]

5.2.1. Chromatographic and Mass Spectrometric Conditions

-

Column: DB-35MS

-

Carrier Gas: Helium at a flow rate of 1.5 mL/min

-

Injection Mode: Split

-

Mass Spectrometer: Triple quadrupole

-

Ionization Mode: Electron Ionization (EI)

-

Quantification Mode: Multiple Reaction Monitoring (MRM)

5.2.2. Preparation of Solutions

-

Standard Solution: Prepare solutions of 4-CMMD in a suitable solvent at concentrations ranging from 3.74 to 45.12 ppm.

-

Sample Solution: Dissolve a known amount of Olmesartan Medoxomil in a suitable solvent to achieve a target concentration for analysis.

In Vitro Genotoxicity Assessment: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[8][9]

5.3.1. Principle The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). The test chemical is incubated with the bacteria, and the number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. An increase in the number of revertants compared to the control indicates that the substance is mutagenic.

5.3.2. General Protocol

-

Strain Selection: Use appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).

-

Dose Range Finding: Determine a suitable concentration range for the test substance that is not overly toxic to the bacteria.

-

Main Experiment:

-

Mix the test substance at various concentrations, the bacterial culture, and either S9 mix or a buffer.

-

Pour the mixture onto minimal glucose agar (B569324) plates.

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Data Analysis: Count the number of revertant colonies on each plate and compare the results for the test substance with the negative and positive controls. A dose-related increase in revertants that is at least double the background rate is typically considered a positive result.

In Vitro Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The Comet Assay is a sensitive method for detecting DNA damage in individual cells.[10][11]

5.4.1. Principle Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.

5.4.2. General Protocol

-

Cell Preparation: Treat the selected cell line (e.g., human peripheral blood lymphocytes) with the test substance at various concentrations.

-

Slide Preparation: Mix the treated cells with low-melting-point agarose and layer them onto a pre-coated microscope slide.

-

Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with an alkaline buffer to unwind the DNA and then apply an electric field.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide).

-

Visualization and Analysis: Examine the slides under a fluorescence microscope and analyze the comet images using appropriate software to quantify the extent of DNA damage (e.g., tail length, % DNA in the tail).

Signaling Pathways and Mechanism of Genotoxicity

Genotoxic impurities, particularly alkylating agents, exert their effects by covalently binding to nucleophilic sites in DNA, forming DNA adducts.[12] This can lead to mutations during DNA replication if not repaired. The cell has evolved complex DNA damage response (DDR) pathways to counteract these effects.

Key signaling pathways involved in the cellular response to DNA damage include:

-

Base Excision Repair (BER): This pathway is crucial for repairing small, non-helix-distorting base lesions, such as those caused by alkylation.

-

Nucleotide Excision Repair (NER): NER is responsible for removing bulky DNA adducts that distort the DNA helix.

-

Mismatch Repair (MMR): This system corrects errors made during DNA replication, including mismatches that can arise from the presence of adducted bases.

-

DNA Damage Checkpoints: These are signaling pathways that arrest the cell cycle to allow time for DNA repair before the damage is propagated. Key proteins involved include ATM and p53.

-

Apoptosis: If the DNA damage is too extensive to be repaired, the cell may undergo programmed cell death (apoptosis) to prevent the transmission of mutations.

Conclusion

The control of potential genotoxic impurities in Olmesartan Medoxomil is a critical aspect of ensuring the safety and quality of this widely used medication. A thorough understanding of the potential impurities, their formation pathways, and the implementation of sensitive analytical methods for their detection and quantification are essential. This technical guide provides a framework for addressing these challenges, drawing upon current scientific literature and regulatory expectations. Continuous vigilance and the application of robust analytical science are paramount in mitigating the risks associated with genotoxic impurities in pharmaceuticals.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. ema.europa.eu [ema.europa.eu]

- 4. Short review on genotoxic impurities in sartans [wisdomlib.org]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. criver.com [criver.com]

- 9. Ames test - Wikipedia [en.wikipedia.org]

- 10. researchtweet.com [researchtweet.com]

- 11. The Comet Assay: A Sensitive Genotoxicity Test for the Detection of DNA Damage and Repair | Springer Nature Experiments [experiments.springernature.com]

- 12. inotiv.com [inotiv.com]

Formation of Unknown Impurities in Olmesartan API: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olmesartan (B1677269) medoxomil, an angiotensin II receptor antagonist, is a widely prescribed antihypertensive agent. The purity of its Active Pharmaceutical Ingredient (API) is critical to ensure safety and efficacy. This technical guide provides a comprehensive overview of the formation mechanisms of known and potential unknown impurities in Olmesartan API. It delves into process-related impurities, degradation products, and impurities arising from interactions with manufacturing solvents. Detailed experimental protocols for impurity identification and characterization, alongside quantitative data from forced degradation studies, are presented. Furthermore, this guide utilizes visual diagrams to elucidate complex formation pathways, offering a valuable resource for researchers and professionals in drug development and quality control.

Introduction to Olmesartan and its Impurity Profile

Olmesartan medoxomil is a prodrug that is rapidly hydrolyzed to its active metabolite, Olmesartan, in the gastrointestinal tract.[1] The synthesis of Olmesartan medoxomil is a multi-step process that can lead to the formation of various process-related impurities.[2] Additionally, the drug substance is susceptible to degradation under various stress conditions, leading to the formation of degradation products.[3][4] Regulatory bodies mandate the identification and control of impurities in APIs to ensure patient safety. This guide focuses on the formation mechanisms of both well-documented and lesser-known "unknown" impurities of Olmesartan.

Known Process-Related Impurities and Degradation Products

A number of impurities associated with the synthesis and degradation of Olmesartan have been identified and characterized. These include Olmesartan acid, acetyl derivatives, and products of dehydration and dimerization.

Process-Related Impurities

During the synthesis of Olmesartan medoxomil, several related substances can be formed. These are often isomers, by-products of incomplete reactions, or consequences of side reactions. A summary of common process-related impurities is provided in the table below.

| Impurity Name | Type | Notes |

| Olmesartan Acid | Process & Degradation | Result of hydrolysis of the medoxomil ester.[5] |

| 4-acetyl olmesartan | Process | A process-related impurity.[5] |

| 5-acetyl olmesartan | Process | A process-related impurity.[5] |

| Isopropyl olmesartan | Process | A process-related impurity.[6] |

| Dimedoxomil olmesartan | Process | N-1 and N-2-(5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl derivatives.[6][7] |

| Dibiphenyl olmesartan | Process | A process-related impurity.[6] |

| Olmesartan Dimer Ester Impurity | Process | Formation involves a dimerization process during synthesis or storage.[8] |

Degradation Products

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products.[1] Olmesartan medoxomil is susceptible to degradation under acidic, basic, oxidative, and thermal stress conditions.[3][4][9]

| Stress Condition | Degradation Products |

| Acid Hydrolysis | Dehydro Olmesartan, Olmesartan Acid.[1][5] |

| Base Hydrolysis | Olmesartan Acid and other degradation products.[3][4][5] |

| Oxidation | Multiple degradation products observed.[3][9] |

| Thermal Degradation | Dehydro Olmesartan and other minor degradation products.[1][9] |

| Photolytic Degradation | Relatively stable.[1][3] |

Formation Mechanism of an "Unknown" Impurity: 2-methyl-4-oxopentan-2-yl-protected Olmesartan Medoxomil

A notable "unknown" impurity was identified as 2-methyl-4-oxopentan-2-yl-protected olmesartan medoxomil.[10] This impurity is not a typical process-related or degradation product but arises from an interesting interaction with the solvent used during manufacturing.

The Role of Acetone (B3395972)

The investigation revealed that this impurity is formed through the condensation of the tetrazole group of Olmesartan medoxomil with mesityl oxide.[10] Mesityl oxide, a potential genotoxic compound, is generated in situ from the self-condensation of acetone under acidic conditions.[10] Acetone is a common solvent used in the purification of Olmesartan medoxomil.[11][12]

Proposed Formation Pathway

The formation mechanism involves a Michael-type addition reaction between the tetrazole ring of Olmesartan medoxomil and mesityl oxide. This highlights the critical importance of controlling solvent quality and reaction conditions to prevent the formation of such unexpected impurities.

Caption: Formation of an N-Alkyl impurity from acetone.

Dehydro Olmesartan: A Key Degradation Product

Dehydro Olmesartan is a significant degradation product formed under acidic and thermal stress conditions.[1] Its formation involves the dehydration of the tertiary alcohol group on the imidazole (B134444) side chain of Olmesartan.[1]

Formation Pathway

Caption: Formation of Dehydro Olmesartan from Olmesartan.

Quantitative Data from Forced Degradation Studies

The following table summarizes the percentage of Olmesartan medoxomil degradation observed under various stress conditions as reported in the literature.

| Stress Condition | Duration | Temperature | % Degradation | Reference |

| 0.1 M HCl | - | 60°C | 47.56% | [9] |

| 0.1 N NaOH | 60 min | 60°C | 48.92% | [9] |

| 3% H₂O₂ | - | 50°C | 41.88% | [9] |

| Thermal (Solid State) | 24 Hrs | 100°C | Minor | [9] |

| UV Radiation | 7 days | - | No degradation | [9] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication of studies and for the development of robust analytical methods.

Forced Degradation Studies Workflow

Caption: Workflow for forced degradation of Olmesartan.[1]

Protocol for Acid Hydrolysis

-

Preparation of Stock Solution: Accurately weigh and dissolve Olmesartan Medoxomil in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).[1]

-

Stress Application: Transfer a known volume of the stock solution to a flask and add an equal volume of 1N Hydrochloric Acid (HCl).[1]

-

Incubation: Reflux the mixture at 60°C for a specified period, for example, 8 hours.[1]

-

Neutralization: After cooling to room temperature, neutralize the solution with an appropriate amount of 1N Sodium Hydroxide (B78521) (NaOH).[1]

-

Analysis: Dilute the resulting solution with the mobile phase for analysis by a stability-indicating HPLC method.[1]

Protocol for Synthesis of Olmesartan Acid Impurity

-

Dissolution: Dissolve Olmesartan medoxomil (e.g., 10.0 g) in methanol (B129727) (e.g., 200.0 mL).[5]

-

Hydrolysis: Add a solution of sodium hydroxide (e.g., 1.5 g in 25.0 mL of water) and stir the mixture at 25-30 °C for 15-20 hours.[5]

-

Work-up: Distill off the methanol and dilute the residue with water. Wash with ethyl acetate.[5]

-

pH Adjustment: Adjust the pH of the aqueous layer to 8.0-8.5 with 10% HCl solution.[5]

-

Isolation: The resulting solution contains the olmesartan acid impurity.[5]

Conclusion

The formation of impurities in Olmesartan API is a multifaceted issue involving process-related substances, degradation products, and unexpected by-products from interactions with manufacturing aids. A thorough understanding of these formation mechanisms is paramount for the development of robust manufacturing processes and stable formulations. This guide provides a foundational understanding of key impurities, their formation pathways, and the experimental methodologies required for their investigation. Continuous monitoring and characterization of impurities are essential to ensure the quality, safety, and efficacy of Olmesartan medoxomil.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. scirp.org [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WO2013021312A1 - Process for the preparation of olmesartan medoxomil - Google Patents [patents.google.com]

Unraveling Regioisomeric Impurities in Olmesartan Medoxomil Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the identification, characterization, and quantification of regioisomeric impurities encountered during the synthesis of Olmesartan (B1677269) Medoxomil. Ensuring the purity and safety of this widely used antihypertensive agent is paramount, and a thorough understanding of potential process-related impurities is critical for robust drug development and manufacturing.

Introduction to Olmesartan Medoxomil and its Impurities

Olmesartan medoxomil is an angiotensin II receptor blocker (ARB) used to treat high blood pressure. It is a prodrug that is hydrolyzed to its active metabolite, olmesartan, in the body. The synthesis of olmesartan medoxomil is a complex multi-step process that can lead to the formation of various impurities, including regioisomers. Regioisomers are molecules that have the same molecular formula but differ in the spatial arrangement of their atoms. In the context of olmesartan medoxomil, these impurities often arise from the alkylation step at different nitrogen atoms on the imidazole (B134444) or tetrazole rings.

The presence of these impurities, even in trace amounts, can impact the safety, efficacy, and stability of the final drug product. Therefore, stringent control and accurate analytical monitoring of regioisomeric impurities are mandated by regulatory authorities worldwide.

Synthesis of Olmesartan Medoxomil and Formation of Regioisomeric Impurities

The synthesis of olmesartan medoxomil generally involves the coupling of a protected olmesartan intermediate with a medoxomil moiety. A key step susceptible to the formation of regioisomers is the N-alkylation of the imidazole and tetrazole rings.

During process development, several principal regioisomeric process-related impurities have been identified. These include N-1 and N-2-(5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl derivatives of olmesartan medoxomil.[1][2] Another critical regioisomeric impurity can form at the N-3 position of the imidazole ring of a key intermediate, trityl olmesartan ethyl ester (TOEE).[3][4]

The formation of these impurities is often influenced by the reaction conditions, including the choice of base, solvent, and temperature. For instance, the alkylation of the tetrazole ring can lead to a mixture of N-1 and N-2 alkylated products.[1][2]

Analytical Methodologies for Impurity Identification

The identification and quantification of regioisomeric impurities in olmesartan medoxomil primarily rely on chromatographic techniques, particularly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

A typical analytical workflow involves method development and validation, followed by the analysis of bulk drug substances and stability samples. Forced degradation studies are also crucial to identify potential degradation products and to ensure the stability-indicating nature of the analytical method.[5][6][7][8]

High-Performance Liquid Chromatography (HPLC)

A variety of RP-HPLC methods have been developed and validated for the determination of olmesartan medoxomil and its impurities.[9] These methods typically utilize a C18 column and a mobile phase consisting of a buffer and an organic modifier like acetonitrile.[9] The detection wavelength is often set around 225 nm or 250 nm.[9][10]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS/MS is a powerful tool for the identification and structural elucidation of unknown impurities.[11] It provides molecular weight information and fragmentation patterns that are crucial for confirming the identity of regioisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is instrumental in definitively determining the structure of isolated impurities.[2][11] Techniques such as 1H, 13C, and 15N NMR are used to assign the complete chemical structure and differentiate between regioisomers.[1][2]

Quantitative Data on Regioisomeric Impurities

The levels of regioisomeric impurities must be controlled within the limits specified by regulatory guidelines. The following table summarizes some of the reported quantitative data for key impurities.

| Impurity Name | Typical Observed Levels (%) | Analytical Technique | Reference |

| N-1-(5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl derivative | 0.03 - 0.18 | HPLC | [1] |

| N-2-(5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl derivative | 0.02 - 0.13 | HPLC | [1] |

| N-3 Regioisomeric Impurity of TOEE | 0.2 - 0.3 | HPLC | [3][4] |

| Olmesartan Acid Impurity | - | HPLC | [9] |

| Dehydro Olmesartan | - | HPLC | [5][12] |

Note: The levels of impurities can vary depending on the specific synthetic route and process controls employed.

Experimental Protocols

Sample Preparation for HPLC Analysis

-

Stock Solution Preparation: Accurately weigh and dissolve olmesartan medoxomil in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[5]

-

Working Solution Preparation: Dilute the stock solution with the mobile phase to a suitable concentration for analysis.

General RP-HPLC Method for Impurity Profiling

-

Column: Kromasil C18 (150 x 4.6mm, 5µm) or equivalent.[9]

-

Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., sodium dihydrogen orthophosphate with triethylamine, pH adjusted to 4.0) and acetonitrile.[9]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 225 nm.[9]

-

Column Temperature: Ambient or controlled (e.g., 40°C).

-

Injection Volume: 20 µL.

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating capability of the analytical method.[5][6]

-

Acid Hydrolysis: Treat the drug substance solution with 1N HCl and reflux at 60°C for a specified period (e.g., 8 hours).[5]

-

Base Hydrolysis: Treat the drug substance solution with 1N NaOH and heat at 60°C.

-

Oxidative Degradation: Treat the drug substance solution with 3% hydrogen peroxide (H₂O₂) at room temperature.[6]

-

Thermal Degradation: Expose the solid drug substance to heat (e.g., 60°C) in a hot air oven.[5]

-

Photolytic Degradation: Expose the drug substance to light as per ICH Q1B guidelines.[6]

After exposure to the stress conditions, the samples are neutralized (if necessary), diluted, and analyzed by the developed HPLC method.

Conclusion

The identification and control of regioisomeric impurities are critical aspects of olmesartan medoxomil synthesis and quality control. A combination of advanced analytical techniques, including RP-HPLC, LC-MS, and NMR, is essential for the comprehensive characterization of these impurities. This guide provides a foundational understanding of the formation of these impurities, the analytical methodologies for their identification, and the importance of robust process control to ensure the quality, safety, and efficacy of olmesartan medoxomil.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. scirp.org [scirp.org]

- 7. ajpaonline.com [ajpaonline.com]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. benchchem.com [benchchem.com]

- 11. tsijournals.com [tsijournals.com]

- 12. benchchem.com [benchchem.com]

Unveiling the Impurity Profile of Olmesartan: A Technical Guide for Drug Development Professionals

An In-depth Exploration of Common Impurities in Olmesartan Bulk Drug for Researchers, Scientists, and Drug Development Professionals.

Olmesartan Medoxomil, a potent angiotensin II receptor antagonist, is a widely prescribed medication for the management of hypertension.[1] The purity of the active pharmaceutical ingredient (API) is paramount to ensure the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the common impurities found in Olmesartan bulk drug, detailing their origins as either process-related or degradation products. Furthermore, this guide outlines the analytical methodologies employed for their identification and quantification, with a focus on high-performance liquid chromatography (HPLC).

Classification of Olmesartan Impurities

Impurities in Olmesartan can be broadly categorized into two main classes: process-related impurities, which arise during the synthesis of the drug substance, and degradation products, which are formed due to the decomposition of Olmesartan under various environmental conditions.[2][3] A thorough understanding of these impurities is crucial for the development of robust manufacturing processes and stable formulations.

Key Impurities in Olmesartan Bulk Drug

A number of impurities have been identified and characterized in Olmesartan bulk drug. The following table summarizes some of the most common impurities, their chemical names, and their classification.

| Impurity Name/Identifier | Chemical Name | Classification |

| Olmesartan Acid (EP Impurity A) | 4-(1-hydroxy-1-methylethyl)-2-propyl-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazole-5-carboxylic acid[4] | Degradation/Metabolite[2] |

| Dehydro Olmesartan (EP Impurity C) | (5-methyl-2-oxo-2H-1,3-dioxol-4-yl)methyl 4-(2-propen-2-yl)-2-propyl-1-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-1H-imidazole-5-carboxylate[5] | Process-related/Degradation[2] |

| 4-acetyl Olmesartan | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-acetyl-2-propyl-1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylate | Process-related[2] |

| 5-acetyl Olmesartan | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-acetyl-2-propyl-1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylate | Process-related[2] |

| Isopropyl Olmesartan | Isopropyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylate | Process-related[6] |

| Dimedoxomil Olmesartan | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-(((2'-(1-((5-methyl-2-oxo-1,3-dioxol-4-yl)methyl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate | Process-related[6] |

| Dibiphenyl Olmesartan | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylate | Process-related[6] |

| Olmesartan Lactone (EP Impurity B) | 3,6-Dihydro-6,6-dimethyl-2-propyl-3-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4H-furo[3,4-d]imidazol-4-one[5] | Process-related |

| Olmesartan Ethyl Ester | Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylate | Process-related |

| N1-Trityl Olmesartan Medoxomil | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylate[7] | Process-related |

Experimental Protocols for Impurity Profiling

The accurate detection and quantification of impurities in Olmesartan are critical for quality control. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed analytical technique for this purpose.[8][9]

Stability-Indicating RP-HPLC Method

A stability-indicating HPLC method is essential to separate the main drug from its impurities and degradation products.

Chromatographic Conditions:

| Parameter | Condition |

| Column | Kromasil C18 (150 x 4.6mm, 5µm) or Symmetry C18 (150 mm x 4.6 mm, 5µ)[8][10] |

| Mobile Phase A | Buffer: 4.7 g of sodium dihydrogen orthophosphate and 1 mL of triethylamine (B128534) in 1000 mL of water, with the pH adjusted to 4.0 ± 0.05 with orthophosphoric acid.[8] |

| Mobile Phase B | Acetonitrile[8] |

| Elution | Isocratic or Gradient (e.g., 60:40 v/v Buffer:Acetonitrile)[8] |

| Flow Rate | 1.0 mL/min[11] |

| Detection Wavelength | 225 nm or 250 nm[8][12] |

| Column Temperature | Ambient or 40°C[11] |

| Injection Volume | 20 µL |

Method Validation Parameters:

As per ICH guidelines, the analytical method should be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[12]

| Parameter | Typical Value/Range |

| Linearity Range (Olmesartan) | 2 µg/mL to 7 µg/mL[8] |

| Linearity Range (Impurities) | 0.25 µg/mL to 7 µg/mL (for Olmesartan Acid)[8] |

| Correlation Coefficient (r²) | > 0.999[12] |

| Accuracy (% Recovery) | 98.6% - 102.5%[12] |

| Precision (% RSD) | < 2% |

Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways of Olmesartan and to confirm the stability-indicating nature of the analytical method.[1][10] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[10][11]

Protocol for Acid Hydrolysis:

-

Prepare a stock solution of Olmesartan Medoxomil in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.[1]

-

To a known volume of the stock solution, add an equal volume of 1N Hydrochloric Acid (HCl).[1]

-

Reflux the mixture at 60°C for a specified period (e.g., 8 hours).[1]

-

After cooling to room temperature, neutralize the solution with an equivalent amount of 1N Sodium Hydroxide (B78521) (NaOH).[1]

-

Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.[1]

Protocol for Base Hydrolysis:

-

To a solution of Olmesartan Medoxomil (e.g., 10.0 g in 200.0 mL of methanol), add a solution of sodium hydroxide (e.g., 1.5 g in 25.0 mL of water).[2]

-

Stir the reaction mixture at 25-30 °C for 15-20 hours.[2]

-

After completion, distill off the methanol (B129727) and dilute with water.[2]

-

Adjust the pH to 8.0-8.5 using a 10% HCl solution for analysis.[2]

Protocol for Oxidative Degradation:

-

An accurately weighed 10 mg of the pure drug is transferred to a 10 ml volumetric flask.

-

Add 3% hydrogen peroxide and make up to the mark.

-

Keep the solution for a specified period before injecting it for HPLC analysis.

Visualizing Impurity Analysis Workflow

The following diagram illustrates a typical workflow for the analysis of impurities in Olmesartan bulk drug.

Caption: Workflow for Olmesartan Impurity Analysis.

Conclusion

A comprehensive understanding and control of impurities in Olmesartan bulk drug are fundamental to ensuring its quality, safety, and efficacy. This technical guide has provided an in-depth overview of the common process-related and degradation impurities of Olmesartan. The detailed experimental protocols for RP-HPLC analysis and forced degradation studies serve as a valuable resource for researchers and drug development professionals. By implementing robust analytical strategies and maintaining stringent quality control, the pharmaceutical industry can consistently produce high-purity Olmesartan, thereby safeguarding patient health.

References

- 1. benchchem.com [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. allmpus.com [allmpus.com]

- 6. researchgate.net [researchgate.net]

- 7. Olmesartan Impurities | SynZeal [synzeal.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. foundryjournal.net [foundryjournal.net]

- 10. scirp.org [scirp.org]

- 11. ijpsr.com [ijpsr.com]

- 12. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to Forced Degradation Studies of Olmesartan Medoxomil

Introduction: Olmesartan (B1677269) Medoxomil is an angiotensin II receptor blocker widely prescribed for the management of hypertension.[1] As a prodrug, it is rapidly hydrolyzed in the body to its active metabolite, Olmesartan.[2] Forced degradation, or stress testing, is a critical component of the drug development process mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[1] These studies are essential to identify potential degradation products, establish degradation pathways, understand the intrinsic stability of the drug molecule, and develop stability-indicating analytical methods.[2][3] This guide provides a detailed overview of the experimental protocols, degradation behavior, and analytical methodologies pertinent to the forced degradation of Olmesartan Medoxomil.

Experimental Protocols for Stress Degradation

Forced degradation studies involve subjecting the drug substance to conditions more severe than accelerated stability testing. The typical stress conditions include acid and base hydrolysis, oxidation, and exposure to heat and light.[2]

Preparation of Stock Solution

A stock solution of Olmesartan Medoxomil is typically prepared by accurately dissolving the substance in a suitable organic solvent, such as methanol (B129727) or acetonitrile (B52724), to a known concentration (e.g., 1 mg/mL).[1][4] This stock solution serves as the starting material for subsequent solution-based stress studies.

Acidic Hydrolysis

-

Objective: To assess degradation in an acidic medium.

-

Protocol: A known volume of the Olmesartan Medoxomil stock solution is mixed with an acidic solution, commonly 0.1 M to 1 N Hydrochloric Acid (HCl).[1][5][6] The mixture is then typically refluxed or heated at a controlled temperature, such as 60°C, for a specified duration (e.g., 1 to 8 hours).[1][5] After the stress period, the solution is cooled to room temperature and neutralized with a suitable base (e.g., 1 N Sodium Hydroxide) before dilution with the mobile phase for analysis.[1]

Alkaline (Basic) Hydrolysis

-

Objective: To investigate degradation in an alkaline environment.

-

Protocol: The drug stock solution is treated with a basic solution, such as 0.1 N to 1 N Sodium Hydroxide (NaOH).[2][5] The mixture is heated, often at 60°C, for a period ranging from 60 minutes to several hours.[5] Following the heating period, the solution is cooled and neutralized with an appropriate acid (e.g., 1 N HCl) before analysis.[1] Olmesartan Medoxomil is known to be particularly susceptible to base-catalyzed hydrolysis.[5][7]

Oxidative Degradation

-

Objective: To determine the drug's susceptibility to oxidation.

-

Protocol: The drug solution is exposed to an oxidizing agent, most commonly hydrogen peroxide (H₂O₂), at a concentration of around 3%.[2][5] This study is often conducted at room temperature or slightly elevated temperatures (e.g., 50°C) for a period of up to 48 hours.[4][5] The resulting solution is then diluted and prepared for chromatographic analysis.

Thermal Degradation

-

Objective: To evaluate the effect of heat on the drug in its solid state.

-

Protocol: A known quantity of solid Olmesartan Medoxomil powder is placed in a suitable container, such as a petri dish, and exposed to high temperatures (e.g., 60°C to 100°C) in a thermostatically controlled oven for an extended period, such as 24 to 48 hours.[1][5][8] After exposure, the sample is cooled, and a known amount is dissolved in a suitable solvent for analysis.[1]

Photolytic Degradation

-

Objective: To assess the drug's photosensitivity.

-

Protocol: Solid drug substance is spread in a thin layer in a petri dish and exposed to a light source as per ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2][8] A sample is also typically kept in the dark under the same conditions to serve as a control. The exposed sample is then dissolved and analyzed.

Analytical Methodology: Stability-Indicating HPLC Method

A validated stability-indicating method is crucial to separate the intact drug from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is frequently used for separation.[2][9]

-

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile or methanol.[10] The pH of the buffer is often adjusted to an acidic value (e.g., pH 2.5 - 3.5) to ensure good peak shape.[9][11]

-

Detection: A photodiode array (PDA) detector is used for monitoring, with the detection wavelength commonly set around 250-260 nm.[4]

Summary of Degradation Behavior

The stability of Olmesartan Medoxomil varies significantly under different stress conditions. The quantitative data from various studies are summarized below.

| Stress Condition | Parameters | % Degradation | Major Degradation Products Observed | Reference |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 60 min | 47.56% | Peaks at Rt 4.56, 5.98, 6.21 min | [5] |

| 1 N HCl at 60°C for 8 hours | Significant | Dehydro Olmesartan, Olmesartan | [1][2] | |

| Alkaline Hydrolysis | 0.1 N NaOH at 60°C for 60 min | 48.92% | Peaks at Rt 4.89, 6.38, 9.84, 11.87, 14.67 min | [5] |

| 1 N NaOH at 60°C | Significant | Olmesartan (active metabolite) | [2][12] | |

| Oxidative | 3% H₂O₂ at 50°C | 41.88% | Peaks at Rt 1.91, 3.01, 5.09, 14.71, 15.89 min | [5] |

| Thermal (Solid) | 100°C for 24 hours | 26.38% | Minor peaks at Rt 4.85, 9.96, 11.86, 12.33 min | [5] |

| 70°C for 48 hours | Stable | - | [8] | |

| Photolytic (Solid) | UV radiation for 7 days | No degradation | - | [3][5] |

| Aqueous Hydrolysis | pH 6 buffer at 37°C for 28 hours | ~60% | Olmesartan | [12] |

Note: Retention times (Rt) are specific to the chromatographic conditions used in the cited study and serve to indicate the number of degradation products formed.

Visualizing Workflows and Degradation Pathways

Forced Degradation Experimental Workflow

The following diagram illustrates the typical workflow for conducting and analyzing forced degradation studies of a drug substance like Olmesartan Medoxomil.

Simplified Degradation Pathways of Olmesartan Medoxomil

Olmesartan Medoxomil primarily degrades via hydrolysis of its ester linkage and oxidation. The diagram below shows a simplified representation of these pathways.

Conclusion

Forced degradation studies demonstrate that Olmesartan Medoxomil is highly susceptible to degradation under hydrolytic (both acidic and alkaline) and oxidative conditions.[2][5] The primary hydrolytic degradation pathway involves the cleavage of the medoxomil ester group to yield the active drug, Olmesartan.[2][12] The drug substance shows significant degradation under thermal stress, while it is relatively stable under photolytic conditions.[3][5] These findings are crucial for developing robust formulations with appropriate excipients and packaging to ensure the stability, safety, and efficacy of the final drug product. The development and validation of a stability-indicating analytical method are paramount for accurately quantifying the drug and its related substances during stability studies.

References

- 1. benchchem.com [benchchem.com]

- 2. scirp.org [scirp.org]

- 3. gigvvy.com [gigvvy.com]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. researchgate.net [researchgate.net]

- 6. ijpsr.com [ijpsr.com]

- 7. researchgate.net [researchgate.net]

- 8. Development of the UV spectrophotometric method of Olmesartan medoxomil in bulk drug and pharmaceutical formulation and stress degradation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. japer.in [japer.in]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. pharmascholars.com [pharmascholars.com]

- 12. Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan | PLOS One [journals.plos.org]

The Analytical Pursuit of Purity: An In-depth Technical Guide to Olmesartan Impurity Profiling

For Researchers, Scientists, and Drug Development Professionals

This comprehensive technical guide delves into the critical aspects of identifying, quantifying, and controlling impurities in olmesartan (B1677269) pharmaceutical formulations. Olmesartan, an angiotensin II receptor blocker, is a widely prescribed medication for the management of hypertension. Ensuring its purity is paramount to the safety and efficacy of the drug product. This document provides a thorough overview of known and potential impurities, detailed experimental protocols for their analysis, and a summary of regulatory expectations.

Understanding the Impurity Landscape of Olmesartan

Impurities in a drug substance can originate from two primary sources: the synthetic manufacturing process and the degradation of the active pharmaceutical ingredient (API) over time. A comprehensive impurity profile therefore encompasses both process-related impurities and degradation products.

Process-Related Impurities: These are substances that are formed or introduced during the synthesis of olmesartan medoxomil, the prodrug form of olmesartan. They can include unreacted starting materials, intermediates, by-products, and reagents. Some identified process-related impurities for olmesartan include:

-

Olmesartan Acid: The active metabolite of olmesartan medoxomil, which can be present as an impurity if the final esterification step is incomplete or if hydrolysis occurs during manufacturing.[1]

-

4-acetyl olmesartan and 5-acetyl olmesartan: These are process-related impurities that can arise from the starting materials used in the synthesis.[1]

-

Isopropyl olmesartan, dimedoxomil olmesartan, and dibiphenyl olmesartan: These are other examples of impurities that have been identified during the process development of olmesartan medoxomil.[2]

-

N-1 and N-2-medoxomil impurities: These regioisomeric impurities can be formed during the alkylation step in the synthesis.[3]

Degradation Products: These impurities are formed due to the chemical decomposition of olmesartan medoxomil under various environmental conditions such as exposure to acid, base, heat, light, or oxidizing agents. Forced degradation studies are intentionally performed to identify potential degradation products that may form during the shelf-life of the drug product.[4] Olmesartan has been shown to be susceptible to degradation under acidic, basic, and oxidative conditions.[4]

A key degradation product that has been identified is Dehydro Olmesartan .[4] This impurity is often observed under acidic and thermal stress conditions and is believed to form through a dehydration mechanism.[4]

Analytical Methodologies for Impurity Profiling

A robust and validated analytical method is essential for the accurate detection and quantification of olmesartan impurities. High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), is the most widely used technique for this purpose.

Stability-Indicating RP-HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the API in the presence of its impurities and degradation products.

Experimental Protocol: A Typical Stability-Indicating RP-HPLC Method

This protocol is a composite representation based on several published methods.[4][5][6] Researchers should validate the method according to their specific laboratory conditions and regulatory requirements.

-

Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV or Photodiode Array (PDA) detector.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[7]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. A common mobile phase consists of a phosphate (B84403) buffer (pH adjusted to around 3.5) and acetonitrile (B52724).[4][6]

-

Flow Rate: Typically maintained at 1.0 mL/min.[4]

-

Detection Wavelength: UV detection is usually performed at approximately 250-260 nm.[4]

-

Column Temperature: Maintained at a constant temperature, for example, 25°C.[4]

-

Injection Volume: A typical injection volume is 20 µL.[4]

-

Sample Preparation:

-

Drug Substance: Accurately weigh and dissolve the olmesartan medoxomil sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.

-

Pharmaceutical Formulation (Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a single dose and dissolve it in a suitable diluent. The solution may require sonication and filtration to ensure complete dissolution and removal of excipients.

-

Forced Degradation Studies

Forced degradation studies are a critical component of impurity profiling, as they help to identify potential degradation products and demonstrate the specificity of the analytical method.

Experimental Protocols for Forced Degradation

The following protocols are based on established methodologies for stress testing of pharmaceuticals.[4][5]

-

Acid Hydrolysis:

-

Prepare a stock solution of olmesartan medoxomil in a suitable solvent (e.g., methanol).

-

To a known volume of the stock solution, add an equal volume of 1N hydrochloric acid (HCl).

-

Reflux the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 8 hours).[4]

-

After cooling, neutralize the solution with 1N sodium hydroxide (B78521) (NaOH).

-

Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.

-

-

Base Hydrolysis:

-

To a known volume of the olmesartan stock solution, add an equal volume of 1N sodium hydroxide (NaOH).

-

Maintain the mixture at a controlled temperature (e.g., 60°C) for a specified period.

-

After cooling, neutralize the solution with 1N hydrochloric acid (HCl).

-

Dilute the solution with the mobile phase for analysis.

-

-

Oxidative Degradation:

-

To a known volume of the olmesartan stock solution, add an equal volume of a hydrogen peroxide solution (e.g., 3%).

-

Keep the solution at room temperature for a specified period, protected from light.

-

Dilute the solution with the mobile phase for HPLC analysis.

-

-

Thermal Degradation:

-

Expose a known quantity of the solid olmesartan medoxomil drug substance to dry heat in a calibrated oven at a specific temperature (e.g., 60°C) for a defined period.

-

After the exposure, allow the sample to cool to room temperature.

-

Dissolve a known amount of the stressed sample in a suitable solvent and dilute for analysis.

-

-

Photolytic Degradation:

-

Expose the solid drug substance or a solution of the drug substance to a combination of visible and UV light in a photostability chamber. The exposure should be in accordance with ICH Q1B guidelines.

-

Prepare the sample for analysis by dissolving it in a suitable solvent and diluting it to the appropriate concentration.

-

Quantitative Data and Acceptance Criteria

The International Council for Harmonisation (ICH) provides guidelines on the reporting, identification, and qualification of impurities in new drug substances (ICH Q3A) and new drug products (ICH Q3B).[8][9] Pharmacopeias such as the United States Pharmacopeia (USP) also set specific limits for impurities in their monographs for olmesartan medoxomil.[10][11][12]

Table 1: Summary of Forced Degradation Studies of Olmesartan API

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation |

| Acid Hydrolysis | 1 M HCl | 8 hrs | Room Temp | 12.34% |

| Base Hydrolysis | 1 M NaOH | 8 hrs | Room Temp | 10.21% |

| Oxidation | 3% H₂O₂ | 8 hrs | Room Temp | 18.25% |

| Thermal | Solid State | 48 hrs | 105°C | 5.21% |

This table is a representative example based on data that may be found in the literature. Actual degradation will vary based on specific experimental conditions.

Table 2: Impurity Acceptance Criteria for Olmesartan Medoxomil Tablets (as per USP)

| Impurity Name | Relative Retention Time | Acceptance Criteria (NMT %) |

| Olmesartan | 0.2 | 2.5 |

| Olmesartan dimeric impurity | 1.2 | 0.5 |

| Olefinic impurity | 1.5 | 0.6 |

| Any unspecified degradation product | - | 0.2 |

NMT: Not More Than. This table is based on information from the USP monograph for Olmesartan Medoxomil Tablets and is subject to change.[11] Users should always refer to the current official monograph.

Visualizing Key Pathways and Workflows

Diagrams are powerful tools for understanding complex chemical and analytical processes. The following diagrams, generated using the DOT language, illustrate the synthesis of olmesartan, its degradation pathways, and a typical workflow for impurity profiling.

Caption: A simplified workflow of the key steps in the synthesis of Olmesartan Medoxomil.

Caption: Major degradation pathways of Olmesartan Medoxomil under various stress conditions.

Caption: A general experimental workflow for olmesartan impurity profiling.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. scirp.org [scirp.org]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. researchgate.net [researchgate.net]

- 8. database.ich.org [database.ich.org]

- 9. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. drugfuture.com [drugfuture.com]

- 11. uspnf.com [uspnf.com]